(Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide
Description
(Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is a heterocyclic compound featuring a thioxothiazolidinone core fused with an indolinone moiety and a benzyl-acetamide substituent. Its Z-configuration at the exocyclic double bond (between the thiazolidinone and indolinone rings) is critical for its structural and electronic properties, influencing biological activity and molecular interactions . The compound’s synthesis typically involves coupling reactions between substituted thioxothiazolidinones and indolinone precursors under controlled conditions (e.g., carbodiimide-mediated amidation in DMF) .
Properties
IUPAC Name |
N-benzyl-2-[(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-31-13-7-12-26-23(30)21(33-24(26)32)20-17-10-5-6-11-18(17)27(22(20)29)15-19(28)25-14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,25,28)/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBRWYUCFYBWEL-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Indolinone Formation: The indolinone moiety can be synthesized through the cyclization of an appropriate precursor, such as an o-nitrobenzyl derivative, followed by reduction and cyclization.
Coupling Reactions: The final step involves coupling the thiazolidinone and indolinone intermediates with a benzyl group using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methoxypropyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic applications can be explored for the treatment of diseases such as cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, (Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile reactivity allows for the creation of various functional products.
Mechanism of Action
The mechanism of action of (Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of thioxothiazolidinyl-acetamides. Key structural analogs and their differences are summarized below:
Key Observations:
- Substituent Effects: The 3-methoxypropyl group in the target compound enhances solubility compared to alkyl chains (e.g., butyl in ), while the benzyl group contributes to π-π stacking interactions in enzyme binding . Ethoxypropyl analogs (e.g., ) may exhibit altered metabolic stability due to ether cleavage susceptibility.
- Stereochemical Impact: The Z-configuration in the target compound optimizes spatial alignment for urease active-site binding, whereas E-isomers (e.g., ) show reduced potency due to steric clashes .
Biological Activity
Chemical Structure and Properties
The chemical structure of (Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide can be represented as follows:
This compound features multiple functional groups, including a thiazolidinone moiety and an indole derivative, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to (Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have been shown to possess antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
Studies have demonstrated that thiazolidinone derivatives can exhibit anti-inflammatory properties. For example, compounds with similar structures have been tested for their ability to reduce inflammation in animal models. The anti-inflammatory activity is typically assessed using carrageenan-induced paw edema models, where the percentage inhibition of edema is measured. Compounds in this class have shown varying degrees of effectiveness, with some achieving over 70% inhibition at optimal doses .
Anticancer Potential
The potential anticancer activity of (Z)-N-benzyl-2-(3-(3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is particularly noteworthy. Related compounds have been identified as inhibitors of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives have been shown to arrest cells in the G2/M phase of the cell cycle, leading to increased rates of apoptosis in cancerous cells .
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of a series of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thiazolidinone structure significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for the most active compounds .
- Case Study on Anti-inflammatory Effects : In a controlled experiment involving carrageenan-induced paw edema in rats, a thiazolidinone derivative exhibited a dose-dependent reduction in inflammation, achieving maximum inhibition at 100 mg/kg body weight. This study highlighted the compound's potential as an anti-inflammatory agent in therapeutic applications .
Research Findings Summary
| Activity | Mechanism | Effectiveness |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | MIC: 10 - 50 µg/mL |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Up to 72% edema reduction at 100 mg/kg |
| Anticancer | Induction of apoptosis and cell cycle arrest | Significant reduction in tumor growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
